![molecular formula C19H25N3O B14395477 N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea CAS No. 88465-63-8](/img/structure/B14395477.png)
N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine.
Coupling with 4-Acetylphenyl Isocyanate: The benzyl(methyl)amine is then reacted with 4-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylcarbamate
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylthiourea
Uniqueness
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88465-63-8 |
|---|---|
Fórmula molecular |
C19H25N3O |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-[4-[1-[benzyl(methyl)amino]ethyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C19H25N3O/c1-15(22(4)14-16-8-6-5-7-9-16)17-10-12-18(13-11-17)20-19(23)21(2)3/h5-13,15H,14H2,1-4H3,(H,20,23) |
Clave InChI |
YKWYICGNWPLKPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC(=O)N(C)C)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

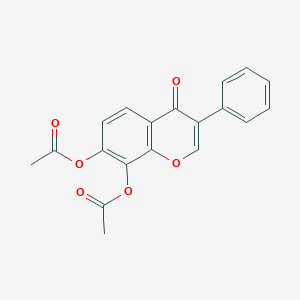

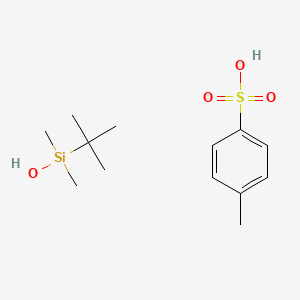
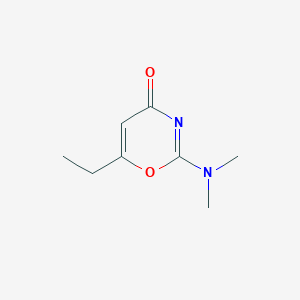
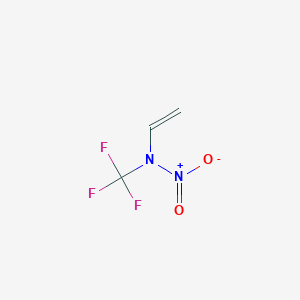

![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
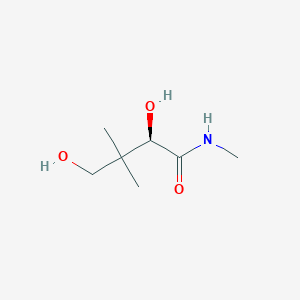

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
